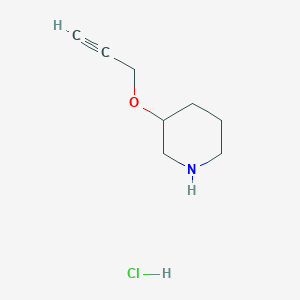
2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride
Übersicht
Beschreibung
2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride is a chemical compound with the empirical formula C10H13ClN2O . It is a solid substance .
Molecular Structure Analysis
The InChI code for 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride is 1S/C10H13ClN2O.ClH/c11-10-9 (4-2-6-13-10)14-8-3-1-5-12-7-8;/h2,4,6,8,12H,1,3,5,7H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride is 212.68 . It is a solid substance .Wissenschaftliche Forschungsanwendungen
Environmental Analysis and Monitoring
Fluoroalkylether compounds, including 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride, have raised environmental and human health concerns due to their persistent, bioaccumulative, and toxic properties. Research has extensively monitored these substances to understand their environmental fate, occurrence, and effects. Advanced analytical methods have been developed for the quantitative and semi-quantitative analysis of these compounds, highlighting the importance of continuous monitoring and identification of novel fluoroalkylether substances in the environment (Munoz et al., 2019).
Toxicological Studies and Human Exposure
The exploration of alternative PFAS compounds has intensified, including 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride, due to the toxicity concerns associated with legacy PFAS substances. Studies have shown that these novel fluorinated alternatives exhibit systemic multiple organ toxicities, with some demonstrating comparable or more severe potential toxicity than their predecessors. This underscores the need for comprehensive toxicological studies to evaluate their safety for long-term use (Wang et al., 2019).
Chemical Modification and Material Science
In the field of material science, the chemical modification of polymers such as polyethersulfone for nanofiltration membranes highlights the significance of 2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride. Such modifications aim to enhance membrane performance by increasing hydrophilicity, demonstrating the compound's utility in improving the properties of materials used in water treatment and filtration processes (Bruggen, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-3-piperidin-3-yloxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c11-10-9(4-2-6-13-10)14-8-3-1-5-12-7-8;/h2,4,6,8,12H,1,3,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHBXGRQLSWPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(N=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-pyridinyl 3-piperidinyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid](/img/structure/B1451010.png)


![Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1451017.png)

![2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451020.png)







